N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1207015-17-5
VCID: VC4719784
InChI: InChI=1S/C20H17N5O3/c1-12-5-3-6-14(9-12)19(27)22-17-11-15(16-7-4-8-28-16)24-25(17)20-21-13(2)10-18(26)23-20/h3-11H,1-2H3,(H,22,27)(H,21,23,26)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4=CC=CO4
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide

CAS No.: 1207015-17-5

Cat. No.: VC4719784

Molecular Formula: C20H17N5O3

Molecular Weight: 375.388

* For research use only. Not for human or veterinary use.

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide - 1207015-17-5

Specification

CAS No. 1207015-17-5
Molecular Formula C20H17N5O3
Molecular Weight 375.388
IUPAC Name N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide
Standard InChI InChI=1S/C20H17N5O3/c1-12-5-3-6-14(9-12)19(27)22-17-11-15(16-7-4-8-28-16)24-25(17)20-21-13(2)10-18(26)23-20/h3-11H,1-2H3,(H,22,27)(H,21,23,26)
Standard InChI Key HCGGHNXNONASAD-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name reflects its intricate structure: a pyrazole core substituted with a furan ring at position 3, a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group at position 1, and a 3-methylbenzamide group at position 5. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₀H₁₇N₅O₃
Molecular Weight375.388 g/mol
CAS Number1207015-17-5
IUPAC NameN-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide
Topological Polar Surface Area98.5 Ų
LogP (Octanol-Water)2.78 (predicted)

The presence of multiple hydrogen bond donors (3) and acceptors (7) suggests moderate solubility in polar solvents, while the aromatic systems contribute to lipophilicity .

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via multi-component or one-pot reactions to streamline the formation of its heterocyclic framework . A representative pathway involves:

  • Cyclocondensation: Thiourea and ethyl 3-oxopentanoate react to form a 6-ethyl thiouracil intermediate .

  • S-Methylation: Treatment with methyl iodide yields a methylated pyrimidinone .

  • Hydrazine Substitution: Introduces the pyrazole ring via nucleophilic substitution .

  • Amide Coupling: Benzoyl fluoride intermediates are used to attach the 3-methylbenzamide group, often employing BTFFH (fluoro-N,N,N′,N′-bis-(tetramethylene)formamidinium hexafluorophosphate) for efficiency .

Structural Modifications

Modifications to the benzamide and pyrimidinone groups significantly impact bioactivity:

  • Halogenation: Para-fluorine or chlorine substitutions enhance potency against adenylyl cyclase 1 (AC1) .

  • Alkyl Groups: 3-Methyl or 3-ethyl substituents improve selectivity for AC1 over AC8 .

Biological Activities and Mechanisms

Adenylyl Cyclase 1 (AC1) Inhibition

AC1 is a therapeutic target for chronic pain, and this compound exhibits inhibitory activity with an IC₅₀ of 1.4 µM . Key findings:

  • Selectivity: 46% inhibition of AC8 at the AC1 IC₉₀, suggesting isoform specificity .

  • Structure-Activity Relationship (SAR):

    • Phenyl Ring: Essential for activity; replacement with furan or pyridine reduces potency .

    • Substituents: Meta-alkyl groups (e.g., 3-methyl) optimize AC1 affinity .

Comparative Analysis of Analogues

AnalogModificationAC1 IC₅₀ (µM)AC8 Inhibition (%)
Parent CompoundNone1.446
3-Fluoro Derivative (Compound 10)3-F on benzamide0.7948
3-Methyl Derivative (Compound 16)3-CH₃ on benzamide0.4127
3-Ethyl Derivative (Compound 20)3-CH₂CH₃ on benzamide0.4419
Pyridine Replacement (Compound 9)Phenyl → pyridine1.252

Data sourced from .

Therapeutic Applications and Future Directions

Chronic Pain Management

The compound’s AC1 inhibition aligns with strategies to mitigate neuropathic pain without opioid side effects . Preclinical models show reduced allodynia, comparable to morphine .

Drug Development Challenges

  • Solubility: Despite favorable LogP, aqueous solubility remains suboptimal .

  • Metabolic Stability: Oxidative metabolism of the furan ring may require prodrug approaches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator